3-(Dimethylamino)-1-(3-methoxyphenyl)propan-1-one hydrochloride

Formulation Aqueous Reaction Media Salt Selection

3-(Dimethylamino)-1-(3‑methoxyphenyl)propan‑1‑one hydrochloride (CAS 53342‑08‑8) is a synthetic β‑aminoketone supplied as a water‑soluble hydrochloride salt. The free‑base form (CAS 35076‑32‑5) is practically insoluble in water.

Molecular Formula C12H18ClNO2
Molecular Weight 243.73 g/mol
CAS No. 53342-08-8
Cat. No. B1392510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylamino)-1-(3-methoxyphenyl)propan-1-one hydrochloride
CAS53342-08-8
Molecular FormulaC12H18ClNO2
Molecular Weight243.73 g/mol
Structural Identifiers
SMILESCN(C)CCC(=O)C1=CC(=CC=C1)OC.Cl
InChIInChI=1S/C12H17NO2.ClH/c1-13(2)8-7-12(14)10-5-4-6-11(9-10)15-3;/h4-6,9H,7-8H2,1-3H3;1H
InChIKeyGOLJIZFBSRNXAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Dimethylamino)-1-(3-methoxyphenyl)propan-1-one Hydrochloride (CAS 53342-08-8): A Regiospecific β‑Aminoketone Intermediate for Cardiovascular APIs


3-(Dimethylamino)-1-(3‑methoxyphenyl)propan‑1‑one hydrochloride (CAS 53342‑08‑8) is a synthetic β‑aminoketone supplied as a water‑soluble hydrochloride salt . The free‑base form (CAS 35076‑32‑5) is practically insoluble in water . The compound belongs to the Mannich base class and serves as the immediate precursor to the coronary vasodilator oxyfedrine [1]. It is distinguished from its closest in‑class analogs—the 2‑methyl derivative used in tapentadol synthesis and the 4‑methoxy positional isomer—by its methoxy substitution pattern and the absence of a 2‑methyl group, which determine its downstream synthetic destination.

Why Generic β‑Aminoketone Substitution Fails: Three Critical Differentiators for 3‑(Dimethylamino)-1-(3-methoxyphenyl)propan‑1‑one Hydrochloride


Substituting this compound with a closely related β‑aminoketone would change either the synthetic route or the downstream drug target. The 3‑methoxy regioisomer is required for oxyfedrine synthesis, whereas the 4‑methoxy analog leads to a different pharmacophore [1]. Adding a 2‑methyl group shifts the synthesis toward the centrally acting analgesic tapentadol . Using the insoluble free base instead of the hydrochloride salt introduces a dissolution step and can reduce reaction efficiency in aqueous coupling reactions . These differences mean that generic interchange is not possible without altering the final active pharmaceutical ingredient (API).

Head‑to‑Head Quantitative Differentiation of 3‑(Dimethylamino)-1-(3-methoxyphenyl)propan‑1‑one Hydrochloride Against Closest Analogs


Water Solubility: Hydrochloride Salt vs. Free Base

The hydrochloride salt (CAS 53342‑08‑8) is freely soluble in water, whereas the free base (CAS 35076‑32‑5) is insoluble . This difference eliminates the need for organic co‑solvents in aqueous reactions and enables direct use in salt‑form couplings.

Formulation Aqueous Reaction Media Salt Selection

Synthetic Destination Differentiator: Oxyfedrine vs. Tapentadol Intermediate

3-(Dimethylamino)-1-(3-methoxyphenyl)propan-1-one hydrochloride is the established oxyfedrine precursor . The 2‑methyl analog (CAS 37951‑53‑4) instead leads to tapentadol, a centrally acting analgesic . The presence or absence of the C2‑methyl group therefore defines the therapeutic area of the final API.

API Intermediate Cardiovascular Drug Analgesic Precursor

Synthetic Yield Benchmark: 93% Yield / 96% HPLC Purity for the Free Base

In a representative synthesis route, the free base was obtained in 93% yield with 96% purity by HPLC after extraction . No comparative yield data for the 4‑methoxy isomer under identical conditions were available; the yield is reported as a standalone benchmark.

Process Chemistry Mannich Reaction Yield Optimization

Positional Isomer Selectivity: 3‑Methoxy vs. 4‑Methoxy Regioisomer

The methoxy group at the meta position (3‑position) is essential for oxyfedrine’s pharmacophore; the para‑methoxy isomer (CAS 2125‑49‑7) gives a different electron‑withdrawing/donating profile and cannot substitute for oxyfedrine synthesis [1]. No direct head‑to‑head biological data are available; differentiation is structural.

Regiochemistry SAR Pharmacophore Integrity

Validated Application Scenarios for 3‑(Dimethylamino)-1-(3-methoxyphenyl)propan‑1‑one Hydrochloride Based on Differentiation Evidence


Oxyfedrine API Intermediate Manufacture

The compound is the direct Mannich base precursor to oxyfedrine hydrochloride. Its water solubility as the hydrochloride salt allows homogeneous aqueous coupling with norephedrine, and the 3‑methoxy regioisomer ensures correct pharmacophore assembly .

Aqueous‑Phase Medicinal Chemistry Campaigns Targeting β‑Aminoketone Derivatives

The hydrochloride salt form eliminates organic co‑solvent requirements during library synthesis or biological assay preparation, benefiting high‑throughput chemistry workflows where solubility‑limited failures are common .

Process Chemistry Scale‑Up Using Mannich Reaction Platforms

The reported synthetic yield of 93% (96% HPLC purity) for the free base supports cost‑effective kilogram‑scale procurement and provides a benchmark for process optimization studies .

Regioisomeric Reference Standard for Oxyfedrine Process Impurity Profiling

Because the 4‑methoxy positional isomer is pharmacophorically incorrect, sourcing the certified 3‑methoxy compound ensures that API process impurities can be correctly identified, with the 4‑methoxy analog serving as a known exclusion marker .

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